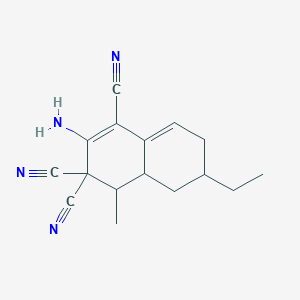![molecular formula C19H28N2O2 B6082110 2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine, commonly known as CPMM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. CPMM is a morpholine derivative that has been synthesized using a multi-step process involving various chemical reactions.
Wirkmechanismus
CPMM is believed to act as a sigma-1 receptor modulator, which results in the modulation of various cellular pathways. The sigma-1 receptor is known to be involved in the regulation of calcium signaling, which plays a critical role in various physiological processes such as neurotransmitter release, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
CPMM has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of voltage-gated sodium channels, and the modulation of the activity of various neurotransmitters such as dopamine and serotonin. CPMM has also been shown to have potential analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
CPMM has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor. However, CPMM has some limitations, including its potential toxicity and the lack of understanding of its long-term effects.
Zukünftige Richtungen
The potential applications of CPMM in medical research are vast, and several future directions can be explored. Some potential future directions include the development of CPMM as a therapeutic agent for various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CPMM can be used as a research tool to further understand the physiological and biochemical effects of sigma-1 receptor modulation. Further research is needed to fully understand the potential applications of CPMM in medical research.
Conclusion:
In conclusion, CPMM is a synthetic compound that has shown potential as a research tool in various scientific fields. Its synthesis involves a multi-step process, and its mechanism of action involves the modulation of the sigma-1 receptor. CPMM has various biochemical and physiological effects, and its potential applications in medical research are vast. However, further research is needed to fully understand the potential benefits and limitations of CPMM.
Synthesemethoden
The synthesis of CPMM involves a multi-step process that requires the use of various chemical reagents and solvents. The first step involves the reaction between cyclohexylmethylamine and 4-pyridinecarboxaldehyde, which results in the formation of 4-(cyclohexylmethyl)pyridine-2-carbaldehyde. This intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to yield 4-(cyclohexylmethyl)-3-(4-pyridinyl)propanoic acid.
The final step in the synthesis of CPMM involves the reaction between 4-(cyclohexylmethyl)-3-(4-pyridinyl)propanoic acid and morpholine in the presence of a coupling agent. This reaction results in the formation of CPMM, which can be purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CPMM has shown potential as a research tool in various scientific fields, including pharmacology, neuroscience, and medicinal chemistry. CPMM has been studied for its potential as a modulator of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Eigenschaften
IUPAC Name |
1-[2-(cyclohexylmethyl)morpholin-4-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c22-19(7-6-16-8-10-20-11-9-16)21-12-13-23-18(15-21)14-17-4-2-1-3-5-17/h8-11,17-18H,1-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUUYBNONXBNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)
![{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)

![3-(3-chlorophenyl)-N-({1-[3-(3-chlorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B6082069.png)
![3-benzyl-7-hydroxy[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B6082073.png)
![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)
![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)
![1-(1-azepanyl)-3-(4-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6082112.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-5-yl]-8-cyclopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6082114.png)
![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)
![3-(1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B6082129.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B6082149.png)